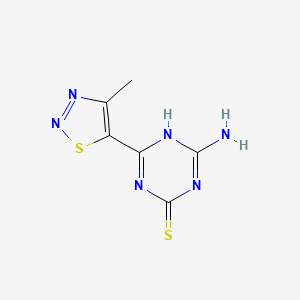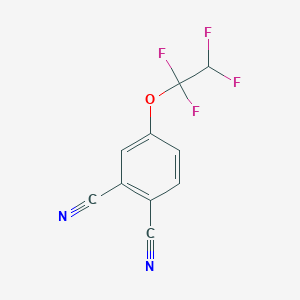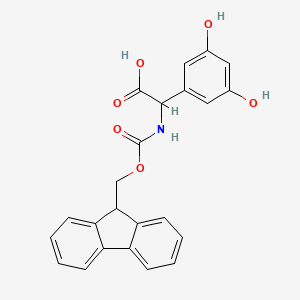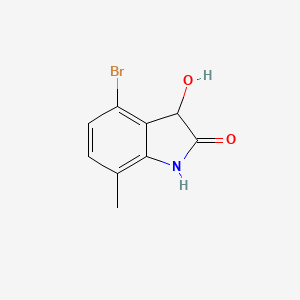
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde is a chemical compound that features a benzaldehyde moiety attached to a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde typically involves the reaction of benzaldehyde with thiomorpholine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The benzaldehyde moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions, protein binding, and other biological processes.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, may involve this compound.
Industry: It can be used in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)acetic acid hydrochloride
- 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)acetic acid
Uniqueness
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde is unique due to its specific structural features, which differentiate it from other similar compounds
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-(1-oxo-1,4-thiazinan-4-yl)benzaldehyde |
InChI |
InChI=1S/C11H13NO2S/c13-9-10-3-1-2-4-11(10)12-5-7-15(14)8-6-12/h1-4,9H,5-8H2 |
InChI Key |
JIYVZIPECHFPHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCN1C2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Fluorophenyl)methyl]oxirane](/img/structure/B15258289.png)






![6,7-dihydro-1H-imidazo[4,5-g]phthalazine-5,8-dione](/img/structure/B15258344.png)

![2-Cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15258348.png)
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione](/img/structure/B15258355.png)


![6-Hydroxy-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B15258389.png)
